Cas no 52174-38-6 (10H-Phenothiazin-3-ol,8-chloro-10-[3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl]-)

10H-Phenothiazin-3-ol,8-chloro-10-[3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl]- structure
52174-38-6 structure
Product Name:10H-Phenothiazin-3-ol,8-chloro-10-[3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl]-
CAS No:52174-38-6
MF:C21H26ClN3O2S
MW:419.968042850494
CID:360365
PubChem ID:10432233
Update Time:2025-04-19

10H-Phenothiazin-3-ol,8-chloro-10-[3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl]- Chemical and Physical Properties

Names and Identifiers

    • 10H-Phenothiazin-3-ol,8-chloro-10-[3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl]-
    • 52174-38-6
    • 7-Hydroxyperphenazine
    • Q27266081
    • 8-chloro-10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazin-3-ol
    • UNII-72JU1448JM
    • 72JU1448JM
    • 10H-Phenothiazin-3-ol, 8-chloro-10-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)-
    • Inchi: 1S/C21H26ClN3O2S/c22-16-2-5-20-19(14-16)25(18-4-3-17(27)15-21(18)28-20)7-1-6-23-8-10-24(11-9-23)12-13-26/h2-5,14-15,26-27H,1,6-13H2
    • InChI Key: LYATYUJNKFULPJ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)N(C1C=CC(=CC=1S2)O)CCCN1CCN(CCO)CC1

Computed Properties

  • Exact Mass: 419.14368
  • Monoisotopic Mass: 419.1434259g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 494
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 75.5Ų

Experimental Properties

  • PSA: 50.18

10H-Phenothiazin-3-ol,8-chloro-10-[3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl]- Related Literature

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